2-(Cyclopropylmethoxy)pyridine-3-boronic acid
Description
Systematic Nomenclature and Regulatory Identifiers
The compound this compound possesses a well-defined chemical identity with established regulatory and database identifiers that facilitate its recognition across various chemical information systems. The International Union of Pure and Applied Chemistry systematic name for this compound follows standard nomenclature conventions for substituted pyridine boronic acids. The Chemical Abstracts Service registry number 1621416-45-2 provides a unique identifier that distinguishes this specific compound from related pyridine boronic acid derivatives.
The molecular formula C9H12BNO3 accurately represents the elemental composition, indicating the presence of nine carbon atoms, twelve hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined as 193.01 grams per mole, which corresponds to the sum of atomic masses for all constituent elements. The simplified molecular input line entry system representation OB(C1=CC=CN=C1OCC2CC2)O provides a standardized string notation that encodes the complete molecular structure including connectivity and bonding patterns.
| Chemical Identifier | Value |
|---|---|
| Systematic Name | This compound |
| Chemical Abstracts Service Number | 1621416-45-2 |
| Molecular Formula | C9H12BNO3 |
| Molecular Weight | 193.01 g/mol |
| Molecular Design Limited Number | MFCD18258839 |
The compound belongs to the broader classification of pyridine boronic acids, which have emerged as valuable building blocks in crystal engineering and organic synthesis applications. The specific substitution pattern with the cyclopropylmethoxy group at the 2-position and the boronic acid functionality at the 3-position creates a unique molecular architecture that distinguishes it from other pyridine boronic acid isomers and analogs.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features that arise from the combination of the planar pyridine ring system with the three-dimensional cyclopropylmethoxy substituent and the boronic acid functional group. The pyridine ring maintains its typical aromatic planarity with carbon-carbon and carbon-nitrogen bond lengths consistent with aromatic character. The boronic acid group at the 3-position adopts a trigonal planar geometry around the boron center, with the two hydroxyl groups capable of rotation around the boron-oxygen bonds.
The cyclopropylmethoxy substituent introduces significant conformational complexity due to the flexibility of the methylene bridge connecting the cyclopropyl group to the oxygen atom. The cyclopropyl ring itself is constrained to a planar geometry with characteristic strained carbon-carbon bonds that exhibit bond angles of approximately sixty degrees. The methoxy linkage allows for rotation around the carbon-oxygen bond, creating multiple possible conformational states for the molecule.
Computational analysis of similar pyridine boronic acid derivatives suggests that the frontier molecular orbitals play crucial roles in determining the overall molecular reactivity and stability. The lowest unoccupied molecular orbital and highest occupied molecular orbital energies provide insights into the electronic properties that influence chemical behavior and intermolecular interactions. The energy gap between these frontier orbitals serves as an indicator of chemical reactivity, with larger gaps generally corresponding to greater kinetic stability.
The presence of the cyclopropylmethoxy group enhances the steric and electronic characteristics of the molecule, influencing both its reactivity and solubility properties compared to simpler pyridine boronic acids. The cyclopropyl moiety contributes to the overall molecular rigidity while the methoxy linkage provides a degree of conformational flexibility that can accommodate various molecular environments and crystal packing arrangements.
Crystallographic Data and Solid-State Packing Behavior
The solid-state structure and crystallographic properties of this compound reflect the characteristic hydrogen bonding patterns and intermolecular interactions common to pyridine boronic acid derivatives. Research on related pyridine boronic acid compounds reveals that these molecules typically form distinctive hydrogen-bonded supramolecular assemblies in the crystalline state. The boronic acid functional group serves as both a hydrogen bond donor through its hydroxyl groups and a potential hydrogen bond acceptor through its boron-oxygen bonds.
Crystallographic studies of similar pyridine boronic acid structures demonstrate the formation of cyclic dimeric arrangements through complementary hydrogen bonding between boronic acid groups. These dimeric units, characterized by the cyclic R2,2(8) hydrogen bonding motif, represent a fundamental building block in the crystal engineering of boronic acid compounds. The resulting supramolecular architectures exhibit one-dimensional, two-dimensional, or three-dimensional network structures depending on the specific substitution patterns and crystallization conditions.
The incorporation of the cyclopropylmethoxy substituent is expected to influence the crystal packing behavior through both steric effects and potential additional hydrogen bonding interactions. The methoxy oxygen atom can participate in weak hydrogen bonding interactions, while the cyclopropyl group contributes to the overall molecular shape and van der Waals interactions that determine the optimal packing arrangement. The combination of these factors creates a unique crystalline environment that distinguishes this compound from other pyridine boronic acid derivatives.
| Structural Feature | Characteristics |
|---|---|
| Hydrogen Bonding Motifs | Cyclic boronic acid dimers |
| Supramolecular Assembly | Three-dimensional networks |
| Crystal Packing Forces | Hydrogen bonds, van der Waals interactions |
| Molecular Conformation | Extended planar pyridine with flexible substituent |
The storage requirements specified for this compound, including inert atmosphere conditions and low temperature storage, suggest that the crystalline form may be sensitive to atmospheric moisture and oxidation. These storage conditions are consistent with the general behavior of boronic acid compounds, which can undergo hydrolysis and complexation reactions with atmospheric water and other Lewis bases.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound exhibits characteristic features that arise from the conjugated pyridine ring system and the electron-withdrawing effects of both the nitrogen heteroatom and the boronic acid substituent. The frontier molecular orbital analysis provides crucial insights into the chemical reactivity and stability of this compound, particularly in comparison to other pyridine boronic acid derivatives. The highest occupied molecular orbital is primarily localized on the pyridine ring system with significant contributions from the nitrogen lone pair and the aromatic carbon atoms.
The lowest unoccupied molecular orbital energy plays a critical role in determining the electrophilic reactivity of the compound, particularly in nucleophilic substitution reactions that are common for pyridine derivatives. Research on related chloropyridine compounds demonstrates that the selection of appropriate frontier molecular orbitals for reactivity correlation depends on the specific substitution pattern and the distribution of orbital lobes on the reactive centers. For pyridine boronic acids, the lowest unoccupied molecular orbital typically exhibits significant density on the pyridine ring carbons, making these positions susceptible to nucleophilic attack.
The presence of the cyclopropylmethoxy substituent introduces additional electronic effects through both inductive and mesomeric mechanisms. The cyclopropyl group exhibits unique electronic properties due to its strained ring structure, which can influence the overall electron distribution in the molecule. The methoxy linkage provides electron-donating character through resonance effects, partially offsetting the electron-withdrawing nature of the pyridine nitrogen and boronic acid group.
Computational studies on pyridine boronic acid derivatives reveal that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a useful predictor of chemical stability and reactivity. Compounds with larger energy gaps generally exhibit greater kinetic stability and reduced susceptibility to degradation reactions. The specific electronic configuration of this compound, with its combination of electron-donating and electron-withdrawing substituents, creates a balanced electronic structure that contributes to its observed stability compared to more sensitive 2-pyridyl boronic acid derivatives.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-2-1-5-11-9(8)14-6-7-3-4-7/h1-2,5,7,12-13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXQVSPUBVQZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Borylation Using Bis(pinacolato)diboron (B2pin2)
An alternative, more scalable method involves palladium-catalyzed borylation of 3-bromo-2-(cyclopropylmethoxy)pyridine:
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1 | 3-bromo-2-(cyclopropylmethoxy)pyridine | Starting halogenated substrate | - |
| 2 | Bis(pinacolato)diboron (B2pin2) | Boron source for borylation | Molar ratio ~1.3:1 (B2pin2:substrate) |
| 3 | Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) | Facilitates transmetalation | 1-5% w/w relative to substrate |
| 4 | Solvent: DMF, dioxane, or toluene | Polar aprotic solvents preferred | DMF often preferred |
| 5 | Palladium catalyst (e.g., Pd(dppf)Cl2) | Catalyzes borylation | Catalyst loading optimized for cost |
| 6 | Reaction temperature: 20-30°C | Mild conditions suitable for sensitive groups | - |
| 7 | Reaction time: Several hours | Monitored by TLC or HPLC | - |
| 8 | Workup: Direct hydrolysis or isolation of pinacol boronic ester intermediate | Pinacol ester can be converted to boronic acid | One-pot synthesis possible |
This method benefits from mild reaction conditions, lower catalyst cost, and suitability for scale-up. The cyclopropylmethoxy substituent is tolerated under these conditions. The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester.
Comparative Data Table of Preparation Methods
| Parameter | Halogen-Metal Exchange + Borylation | Catalytic Borylation with B2pin2 |
|---|---|---|
| Starting Material | 3-bromo-2-(cyclopropylmethoxy)pyridine | Same halogenated pyridine derivative |
| Boron Source | Triisopropyl borate | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | None (organolithium reagent used) | Palladium complex (e.g., Pd(dppf)Cl2) |
| Base | None | K2CO3 or Na2CO3 (1-5% w/w) |
| Solvent | THF, toluene | DMF, dioxane, or toluene |
| Temperature | -30°C to room temperature | 20-30°C |
| Atmosphere | Inert (nitrogen) | Inert (nitrogen or argon) |
| Reaction Time | 6+ hours | Several hours |
| Workup | Acid quench, extraction, chromatography | One-pot hydrolysis or isolation of ester |
| Yield | ~80-85% | Comparable yields, scalable |
| Scalability | Moderate, requires low temp | High, industrially preferred |
| Cost | Higher due to n-BuLi and low temp | Lower catalyst cost, milder conditions |
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethoxy)pyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate.
Reduction: Formation of the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
2-(Cyclopropylmethoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the electron-donating properties of the pyridine ring, which stabilizes the intermediate complexes .
Comparison with Similar Compounds
Structural and Electronic Analysis
- Steric Effects : The cyclopropylmethoxy group in the target compound introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This can slow cross-coupling reactions but improve selectivity for bulky substrates .
- Electronic Effects :
- Electron-donating groups (e.g., methoxy in 2-methoxy-6-(trifluoromethyl)pyridine-3-boronic acid ) activate the boronic acid for coupling but may reduce stability under acidic conditions .
- Electron-withdrawing substituents (e.g., Cl in 5-chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid ) increase electrophilicity, enhancing reactivity with electron-rich aryl halides .
Reactivity in Suzuki-Miyaura Coupling
While direct kinetic data are unavailable in the provided evidence, trends can be inferred:
- The target compound’s cyclopropylmethoxy group may reduce reaction rates compared to 2-ethoxypyridine-3-boronic acid due to steric hindrance .
- 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid is likely more reactive toward electron-rich partners than the non-chlorinated analog, as Cl withdraws electron density from the boronic acid site .
Stability and Handling
- Stability : Boronic acids are prone to protodeboronation under protic or basic conditions. The cyclopropylmethoxy group may enhance stability compared to simpler alkoxy derivatives due to reduced electron donation .
Biological Activity
2-(Cyclopropylmethoxy)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing enzyme activity and protein interactions.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The boronic acid moiety can interact with the active sites of various enzymes, particularly those involved in metabolic pathways. This interaction can lead to modulation of enzyme activity, which is crucial in therapeutic contexts such as cancer treatment and metabolic disorders.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific enzymes. For example:
- Proteasome Inhibition : Compounds with similar structures have shown effectiveness in inhibiting the proteasome, which is critical for regulating protein degradation pathways involved in cancer progression.
- Kinase Inhibition : Preliminary data suggest that this compound may inhibit certain kinases, which play pivotal roles in cell signaling pathways related to growth and proliferation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In Vitro Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with established chemotherapeutics like doxorubicin. |
| Enzyme Interaction Studies | Showed promising results in inhibiting proteasome activity, leading to apoptosis in treated cells. |
| Kinase Inhibition | Exhibited potential as an inhibitor of specific kinases involved in tumor growth signaling pathways. |
Q & A
Q. What are the common synthetic routes for preparing 2-(cyclopropylmethoxy)pyridine-3-boronic acid?
The synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or cross-coupling reactions. For example:
- Step 1 : Introduce the cyclopropylmethoxy group at position 2 of pyridine using alkylation or Mitsunobu conditions with cyclopropylmethanol.
- Step 2 : Install the boronic acid moiety at position 3 via Miyaura borylation (e.g., reacting with bis(pinacolato)diboron in the presence of a Pd catalyst) .
- Key Considerations : Monitor steric hindrance from the bulky cyclopropyl group, which may necessitate elevated temperatures or prolonged reaction times .
Q. How can researchers purify and characterize this compound?
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from polar aprotic solvents like DMSO .
- Characterization :
- NMR (¹H/¹³C): Verify substitution patterns (e.g., pyridine ring protons and cyclopropyl CH2 groups).
- HPLC : Confirm purity (>95%, using C18 columns and acetonitrile/water gradients) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can steric hindrance from the cyclopropylmethoxy group affect Suzuki-Miyaura coupling efficiency?
The cyclopropylmethoxy group introduces steric bulk near the boronic acid, potentially slowing transmetallation steps. Mitigation strategies include:
- Using electron-deficient Pd catalysts (e.g., Pd(PPh3)4) to enhance oxidative addition .
- Optimizing solvent systems (e.g., DMF/H2O mixtures) to improve solubility of reactants .
- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers .
- Documented challenges: Lower yields (<50%) in couplings with aryl chlorides compared to bromides .
Q. What are the stability considerations for this compound under different storage conditions?
Boronic acids are prone to protodeboronation and oxidation. Key recommendations:
- Storage : Under inert atmosphere (N2/Ar) at –20°C in anhydrous DMSO or THF .
- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to moisture .
- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition; validate stability via periodic NMR .
Q. How should researchers address contradictory data in cross-coupling reaction yields?
Discrepancies often arise from variations in:
- Catalyst Systems : Compare Pd(OAc)2 vs. PdCl2(dppf) in identical substrates .
- Base Selection : K2CO3 may outperform Cs2CO3 in polar aprotic solvents due to better solubility .
- Substrate Ratios : Excess boronic acid (1.5–2 equiv) can compensate for steric inefficiencies .
- Troubleshooting : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
Key Research Gaps
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
